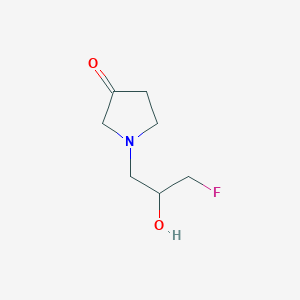
1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one is a synthetic organic compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one typically involves the reaction of a suitable pyrrolidinone precursor with a fluoroalkylating agent. One common method includes the use of 3-fluoro-1-propanol as the fluoroalkylating agent, which reacts with pyrrolidin-3-one under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group, yielding a diol.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and hydroxypropyl groups can influence its binding affinity and selectivity, leading to its biological effects.
Comparación Con Compuestos Similares
1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one can be compared with other similar compounds such as:
Pyrrolidin-2-one: Lacks the fluoro and hydroxypropyl groups, resulting in different chemical and biological properties.
3-Fluoropyrrolidin-2-one: Contains a fluoro group but lacks the hydroxypropyl group, leading to variations in reactivity and applications.
2-Hydroxypropylpyrrolidin-3-one:
The uniqueness of this compound lies in the combination of the fluoro and hydroxypropyl groups, which can enhance its reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H12FNO2 |
|---|---|
Peso molecular |
161.17 g/mol |
Nombre IUPAC |
1-(3-fluoro-2-hydroxypropyl)pyrrolidin-3-one |
InChI |
InChI=1S/C7H12FNO2/c8-3-7(11)5-9-2-1-6(10)4-9/h7,11H,1-5H2 |
Clave InChI |
PBUDQCFNUPNCFR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1=O)CC(CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


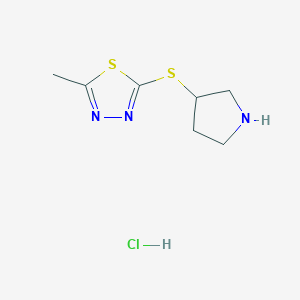


![[1-(2-Methoxyphenyl)cyclopentyl]methanol](/img/structure/B13220376.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanol](/img/structure/B13220377.png)

![1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13220389.png)



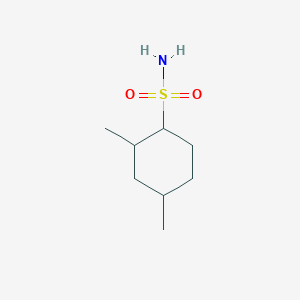
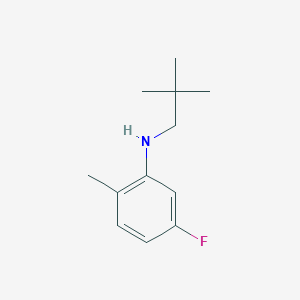
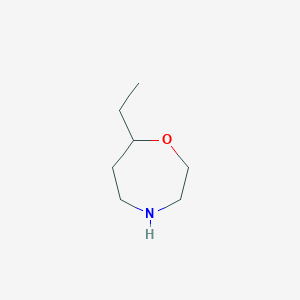
![Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13220439.png)
